molecular formula C21H18FN3O2 B2911001 2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1040635-62-8

2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2911001
CAS No.: 1040635-62-8
M. Wt: 363.392
InChI Key: FBNVAXAPMOOHTJ-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core, a fluorobenzyl group, and a 2-methylindoline-1-carbonyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the core pyridazinone structure. This can be achieved through the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorobenzyl group can be oxidized to form fluorobenzaldehyde or fluorobenzoic acid.

  • Reduction: : The pyridazinone core can be reduced to form pyridazine derivatives.

  • Substitution: : The indoline-1-carbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Fluorobenzaldehyde, fluorobenzoic acid.

  • Reduction: : Pyridazine derivatives.

  • Substitution: : Amides, esters, and other substituted indolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one can be employed as a probe to study biological systems. Its fluorine atom can be useful in fluorescence-based assays, and its indoline moiety can interact with various biological targets.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. Its structural features may contribute to biological activity, making it a candidate for further pharmacological studies and therapeutic applications.

Industry

In industry, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which 2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one: : The compound .

  • This compound derivatives: : Variants with different substituents on the pyridazinone core or the indoline moiety.

  • 2-(4-Fluorobenzyl)-6-(indoline-1-carbonyl)pyridazin-3(2H)-one: : Similar structure but without the methyl group on the indoline.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its derivatives and similar compounds.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-14-12-16-4-2-3-5-19(16)25(14)21(27)18-10-11-20(26)24(23-18)13-15-6-8-17(22)9-7-15/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNVAXAPMOOHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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